molecular formula C22H26ClFN4O2 B2698057 N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 922119-13-9

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2698057
CAS No.: 922119-13-9
M. Wt: 432.92
InChI Key: ZLGNETRJVPQIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-Chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a 3-chloro-4-fluorophenyl group and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety linked via a dimethylaminoethyl bridge. Its molecular architecture combines halogenated aromatic systems with nitrogen-containing heterocycles, a design strategy commonly employed to enhance binding affinity and metabolic stability in drug discovery .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-27(2)20(15-6-9-19-14(11-15)5-4-10-28(19)3)13-25-21(29)22(30)26-16-7-8-18(24)17(23)12-16/h6-9,11-12,20H,4-5,10,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGNETRJVPQIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.

    Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the tetrahydroquinoline moiety using an oxalamide linkage. This can be done using reagents such as oxalyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The ethanediamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amines.

Reaction Type Conditions Products Source
Acidic HydrolysisHCl (6M), reflux, 6–8 hours3-Chloro-4-fluorobenzoic acid + 2-(dimethylamino)-2-(1-methyltetrahydroquinolin-6-yl)ethylamine
Basic HydrolysisNaOH (10%), 80°C, 4 hoursSodium 3-chloro-4-fluorophenylcarbamate + Ethylenediamine derivative

Key Observations

  • Hydrolysis rates depend on steric hindrance from the tetrahydroquinoline and dimethylamino groups .

  • Fluorine’s electron-withdrawing effect accelerates hydrolysis compared to non-halogenated analogs .

Nucleophilic Aromatic Substitution (NAS)

The 3-chloro-4-fluorophenyl group participates in NAS at the chloro-substituted position due to fluorine’s meta-directing effect.

Reagent Conditions Product Source
Sodium methoxideDMF, 120°C, 12 hoursN'-(3-methoxy-4-fluorophenyl)-substituted ethanediamide
Ammonia (NH₃)Ethanol, 100°C, 24 hoursN'-(3-amino-4-fluorophenyl)-substituted ethanediamide

Mechanistic Insights

  • Chlorine acts as a leaving group, with fluorine stabilizing the transition state via inductive effects .

  • Dimethylamino and tetrahydroquinoline groups do not interfere with NAS due to their spatial separation.

Quaternization of Dimethylamino Group

The dimethylamino group undergoes alkylation to form quaternary ammonium salts.

Reagent Conditions Product Source
Methyl iodideTHF, RT, 24 hoursN,N,N-Trimethylammonium iodide salt
Ethyl bromoacetateAcetonitrile, 60°C, 8 hoursEthyl ester-functionalized quaternary ammonium derivative

Applications

  • Quaternary salts enhance water solubility for pharmacological studies .

Electrophilic Substitution on Tetrahydroquinoline

The tetrahydroquinoline moiety undergoes electrophilic substitution at the 6-position.

Reagent Conditions Product Source
Nitration (HNO₃/H₂SO₄)0°C, 2 hours6-Nitro-1-methyltetrahydroquinoline derivative
Sulfonation (SO₃)DCM, 40°C, 6 hours6-Sulfo-1-methyltetrahydroquinoline derivative

Regioselectivity

  • Substitution occurs preferentially at the 6-position due to steric protection at other sites.

Reductive Amination

The ethylenediamine linker facilitates reductive amination with carbonyl compounds.

Carbonyl Reagent Conditions Product Source
FormaldehydeNaBH₃CN, MeOH, RT, 12 hoursN,N'-Bis(aminomethyl) derivative
CyclohexanoneTiCl₄, THF, reflux, 24 hoursCyclohexyl-substituted ethanediamide

Utility

  • Modifies pharmacokinetic properties by altering hydrophobicity .

Oxidation Reactions

The tetrahydroquinoline ring is susceptible to oxidation under strong conditions.

Oxidizing Agent Conditions Product Source
KMnO₄ (acidic)H₂SO₄, 80°C, 4 hoursQuinoline-6-carboxylic acid derivative
Ozone (O₃)DCM, −78°C, 1 hourCleavage of tetrahydroquinoline to dicarboxylic acid

Stability Considerations

  • Oxidation is minimized in inert atmospheres during synthesis.

Photochemical Reactivity

The 4-fluorophenyl group exhibits UV-induced dehalogenation.

Conditions Wavelength Product Source
UV light (254 nm)Methanol, 12 hoursN'-(3-chlorophenyl)-substituted ethanediamide (fluorine loss)

Implications

  • Storage under UV-protected conditions is critical to prevent degradation .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological systems effectively. The presence of the chloro and fluorine substituents enhances its lipophilicity and bioavailability, making it a candidate for drug development.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may possess similar properties due to its structural resemblance to known anticancer agents .

Neuropharmacological Effects

The dimethylamino group suggests potential activity on neurotransmitter systems. Compounds that affect serotonin and dopamine pathways are often explored for their roles in treating neurological disorders such as depression and anxiety. Preliminary studies may focus on evaluating the compound's ability to modulate these pathways .

Pharmacological Studies

Pharmacological investigations are crucial for understanding the compound's efficacy and safety profile.

Toxicology Profile

A comprehensive toxicological assessment is necessary to determine the safety of this compound for human use. This includes:

  • Acute and Chronic Toxicity Studies : To identify any adverse effects at different dosages.
  • Metabolism Studies : Understanding how the compound is metabolized in the body can provide insights into its safety and efficacy.

Case Studies and Research Findings

Several case studies have been conducted on similar compounds that could provide insights into the applications of N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.

Study ReferenceCompound StudiedFindings
Tetrahydroquinoline DerivativeExhibited significant apoptosis induction in cancer cell lines with IC50 values < 10 µM.
Dimethylamino Substituted CompoundShowed neuroprotective effects in animal models of Parkinson's disease.
Fluorinated Phenyl CompoundsDemonstrated enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituent positioning, heterocyclic core systems, and bridging groups. Below is a detailed comparison with key analogs identified in the literature:

N-(4-Chloro-3-fluorophenyl)-N'-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl]ethanediamide

  • Key Differences: Halogen Substitution: The chloro and fluoro groups on the phenyl ring are swapped (4-chloro-3-fluorophenyl vs. 3-chloro-4-fluorophenyl in the target compound), which may alter electronic properties and steric interactions .
  • Molecular Formula : C₁₈H₁₇ClFN₃O₂ (identical backbone but distinct substitution patterns) .

N-(3-Chloro-4-fluorophenyl)-N'-[2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

  • Key Differences: Heterocyclic Substituent: The 1-methylindol-3-yl group replaces the THQ-6-yl group, introducing a planar aromatic indole system instead of a partially saturated quinoline scaffold. This change could affect π-π stacking interactions and solubility . Stereochemistry: The dimethylaminoethyl bridge remains, but the indole’s planar structure may reduce conformational flexibility compared to THQ .

3-Chloro-N-phenyl-phthalimide

  • Key Differences: Backbone: A phthalimide core replaces the ethanediamide linker, resulting in a rigid, planar structure with distinct electronic properties . Applications: Primarily used as a monomer for polyimide synthesis, unlike the ethanediamide derivatives, which are hypothesized to have bioactivity .

Comparative Data Table

Compound Name Molecular Formula Halogen Position Heterocyclic Core Bridging Group Key Applications/Notes
Target Compound Not explicitly provided 3-Cl, 4-F 1-Methyl-THQ-6-yl Dimethylaminoethyl Hypothesized pharmacological activity
N-(4-Chloro-3-fluorophenyl)-N'-[(1S)-TIQ-1-ylmethyl]ethanediamide C₁₈H₁₇ClFN₃O₂ 4-Cl, 3-F Tetrahydroisoquinolin-1-yl Methylenediamide Structural isomer of target compound
N-(3-Chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]ethanediamide C₂₀H₂₁ClFN₄O₂ 3-Cl, 4-F 1-Methylindol-3-yl Dimethylaminoethyl Bioactivity studies (undisclosed)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ N/A Phthalimide None Polyimide monomer synthesis

Physicochemical and Pharmacological Insights

  • Solubility and Stability: The dimethylaminoethyl group in the target compound likely enhances water solubility compared to analogs with rigid cores (e.g., phthalimide derivatives) .
  • Synthetic Challenges : The THQ and TIQ systems introduce synthetic complexity due to stereochemical control during alkylation or cyclization steps .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, a compound with significant biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C19H24ClF N3
  • Molecular Weight : 343.87 g/mol

The structural formula highlights the presence of a chloro and fluorine substituent on the phenyl ring, along with a dimethylamino group and a tetrahydroquinoline moiety.

Research indicates that this compound interacts with various biological targets, potentially influencing multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, which could impact neurological functions.

Pharmacological Effects

The biological evaluations have demonstrated several pharmacological effects:

  • Antitumor Activity : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in colorectal cancer cells by modulating phospholipase A2 activity .
  • Neuropharmacological Effects : Given its structural features, it may also possess neuroprotective properties, although further research is needed to elucidate these effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the tetrahydroquinoline structure have been explored:

ModificationEffect on Activity
Addition of FluorineIncreased lipophilicity and receptor binding affinity
Alteration of Dimethylamino GroupEnhanced bioavailability and reduced toxicity

Study 1: Antitumor Efficacy

In a study published in ACS Omega, this compound was tested against several human tumor cell lines. The results indicated that the compound exhibited potent cytotoxic effects comparable to established chemotherapeutics .

Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how can purity be validated?

  • Methodology : Utilize multi-step organic synthesis involving amide coupling and reductive amination. For purity validation, employ High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm for related quinoline derivatives) and confirm structural integrity via 1^1H/13^{13}C NMR spectroscopy. Cross-reference spectral data with analogs, such as the quinolinyl oxamide derivatives (QODs) in antimalarial studies . LC-MS (ESI) is critical for verifying molecular weight (e.g., observed [M+H]+ peaks) .

Q. How can the solubility and stability of this compound be optimized under experimental conditions?

  • Methodology : Conduct solubility screening in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 1–7.4). Stability studies should include accelerated degradation tests under varying temperatures (-20°C to 40°C) and humidity. For long-term storage, maintain at -20°C in airtight, light-protected containers to prevent decomposition, as recommended for structurally similar amides .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodology : Use 1^1H NMR to identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and tetrahydroquinoline moieties) and dimethylamino groups (δ ~2.2–2.5 ppm). 19^{19}F NMR can confirm the fluorophenyl substituent. Infrared spectroscopy (IR) should validate carbonyl stretches (C=O at ~1650–1700 cm1^{-1}). Compare with spectral libraries of related compounds, such as N-substituted ethanediamides .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what computational tools can predict its binding affinity?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like falcipain, a cysteine protease target in malaria. Compare with quinolinyl oxamide derivatives (QODs) that inhibit falcipain via hydrogen bonding and hydrophobic interactions . Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants (Kd_d).

Q. What experimental design strategies address contradictions in reported bioactivity data for similar compounds?

  • Methodology : Conduct dose-response assays (e.g., IC50_{50} determination) across multiple cell lines or enzymatic systems to assess reproducibility. For example, discrepancies in QOD efficacy against Plasmodium strains may arise from genetic variability; address this using standardized parasite cultures . Apply statistical meta-analysis to reconcile data from diverse studies .

Q. How can molecular dynamics (MD) simulations improve understanding of the compound’s conformational flexibility in solution?

  • Methodology : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to analyze torsional angles in the ethanediamide linker and tetrahydroquinoline ring. Use tools like GROMACS or AMBER to calculate free energy landscapes, identifying dominant conformers that influence target binding .

Q. What formulation strategies enhance bioavailability for in vivo studies?

  • Methodology : Develop nanoemulsions or liposomal encapsulations to improve solubility. For example, PEGylation of related amides increased circulation half-life in rodent models. Monitor pharmacokinetics (Cmax_{max}, AUC) via LC-MS/MS after intravenous/oral administration .

Q. How can researchers resolve spectral overlaps in NMR data caused by complex substituents?

  • Methodology : Apply 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals. For fluorinated analogs, 19^{19}F-1^1H HOESY experiments can spatially map fluorine-proton interactions. Compare with resolved spectra of simpler derivatives, such as 2-(3-chlorophenyl)ethylamine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.